

# Application Notes and Protocols for Spectrophotometric Assay of DHFR Inhibition by Trimethoprim

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## Compound of Interest

Compound Name: Trimethoprim (sulfate)

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## Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital enzyme for cell proliferation and growth. Consequently, DHFR has been a prominent target for antimicrobial and anticancer therapies. Trimethoprim is a synthetic antibacterial agent that selectively inhibits bacterial DHFR, leading to the disruption of folic acid metabolism and subsequent cell death.[1] This document provides a detailed protocol for a spectrophotometric assay to measure the inhibition of DHFR by Trimethoprim, a fundamental technique in drug discovery and resistance studies.

The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to  $\text{NADP}^+$  as DHFR reduces DHF to THF.[2] The rate of this reaction is inversely proportional to the inhibitory activity of compounds like Trimethoprim.

## Principle of the Assay

The enzymatic activity of DHFR is determined by monitoring the consumption of NADPH, which exhibits a characteristic absorbance maximum at 340 nm. In the presence of DHFR,

dihydrofolate is reduced to tetrahydrofolate, and simultaneously, NADPH is oxidized to NADP<sup>+</sup>, leading to a decrease in absorbance at 340 nm. When an inhibitor such as Trimethoprim is present, it binds to the DHFR enzyme, reducing its catalytic activity and thus slowing the rate of NADPH oxidation. The inhibitory effect is quantified by measuring the change in the rate of absorbance decrease.

## Materials and Reagents

- Purified DHFR enzyme (e.g., from *Escherichia coli*)
- NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
- DHF (Dihydrofolic acid)
- Trimethoprim
- Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
- Dimethyl sulfoxide (DMSO) for dissolving Trimethoprim
- UV-transparent 96-well plates or cuvettes
- Spectrophotometer capable of kinetic measurements at 340 nm

## Experimental Protocols

### Preparation of Reagents

- Assay Buffer (50 mM Potassium Phosphate, pH 7.5): Prepare a stock solution of 1 M potassium phosphate monobasic and 1 M potassium phosphate dibasic. Mix appropriate volumes to achieve a pH of 7.5. Dilute to a final concentration of 50 mM with deionized water.
- NADPH Stock Solution (10 mM): Dissolve the appropriate amount of NADPH in the assay buffer. Store in small aliquots at -20°C, protected from light.
- DHF Stock Solution (10 mM): Dissolve DHF in assay buffer containing 10 mM β-mercaptoethanol to prevent oxidation. Due to its limited stability, prepare this solution fresh

on the day of the experiment and keep it on ice, protected from light.

- **DHFR Enzyme Solution:** Dilute the purified DHFR enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear decrease in absorbance at 340 nm for at least 5-10 minutes.
- **Trimethoprim Stock Solution (e.g., 10 mM):** Dissolve Trimethoprim in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

## Assay Protocol for IC50 Determination

The following protocol is designed for a 96-well plate format, but can be adapted for cuvettes.

- **Prepare Serial Dilutions of Trimethoprim:**
  - Perform a serial dilution of the Trimethoprim stock solution in assay buffer to create a range of concentrations (e.g., from 0.01  $\mu$ M to 100  $\mu$ M).
  - Include a vehicle control (assay buffer with the same final concentration of DMSO as the Trimethoprim dilutions).
- **Set up the Assay Plate:**
  - Design the plate layout to include wells for blank (no enzyme), positive control (no inhibitor), and various concentrations of Trimethoprim.
  - Add the following components to each well in the specified order:
    - Assay Buffer
    - Trimethoprim solution (or vehicle for the positive control)
    - DHFR enzyme solution
  - The final volume at this stage should be a portion of the total reaction volume (e.g., 180  $\mu$ L for a final volume of 200  $\mu$ L).

- Pre-incubation:
  - Incubate the plate at room temperature for 5-10 minutes to allow Trimethoprim to bind to the enzyme.
- Initiate the Reaction:
  - Prepare a solution containing NADPH and DHF in the assay buffer.
  - Add this solution to all wells to initiate the enzymatic reaction. The final volume in each well should be the total reaction volume (e.g., 200  $\mu$ L).
- Spectrophotometric Measurement:
  - Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C.
  - Measure the decrease in absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

## Data Analysis

- Calculate the Rate of Reaction:
  - For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve ( $\Delta A_{340}/\text{min}$ ).
- Calculate Percent Inhibition:
  - The percent inhibition for each Trimethoprim concentration is calculated using the following formula:  
  
where  $V_{\text{inhibitor}}$  is the rate of reaction in the presence of Trimethoprim, and  $V_{\text{no\_inhibitor}}$  is the rate of reaction in the absence of the inhibitor (positive control).
- Determine the IC<sub>50</sub> Value:
  - Plot the percent inhibition against the logarithm of the Trimethoprim concentration.

- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot).
- The IC50 value is the concentration of Trimethoprim that results in 50% inhibition of DHFR activity.

## Data Presentation

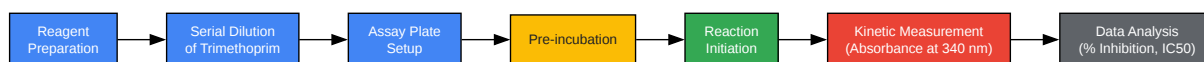
The following table summarizes typical IC50 values for Trimethoprim against DHFR from different bacterial species, including wild-type and resistant strains.

Enzyme Source	Strain Type	IC50 (μM)	Reference
Escherichia coli	Wild-Type	~0.005 - 0.02	[3]
Escherichia coli	P21L Mutant	~0.11	[3]
Escherichia coli	W30R Mutant	~0.23	[3]
Staphylococcus aureus	Wild-Type (DfrB)	~0.0027	[4]
Staphylococcus aureus	Resistant (DfrA)	~0.82	[4]
Staphylococcus aureus	Resistant (DfrG)	~31	[4]
Staphylococcus aureus	Resistant (DfrK)	~4.26	[4]
Human	Recombinant	~55.26	[1]

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentrations, pH, temperature).

## Visualization

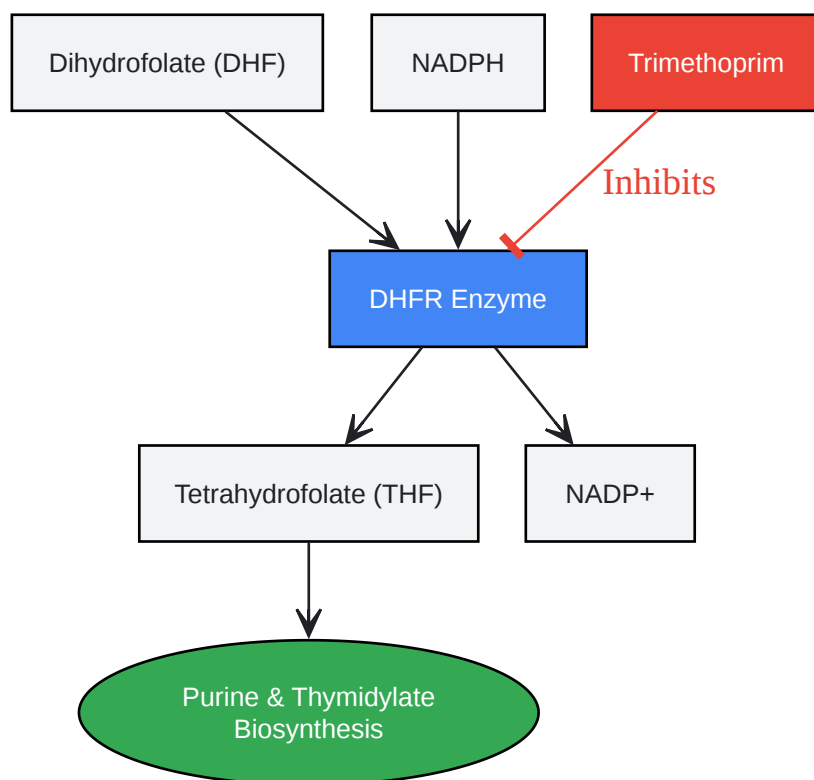
### DHFR Inhibition Assay Workflow



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Caption: Workflow for the spectrophotometric assay of DHFR inhibition.

## Signaling Pathway of DHFR Action and Inhibition



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Caption: DHFR catalyzes the conversion of DHF to THF, a process inhibited by Trimethoprim.

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